molecular formula C18H16N6O3 B2975628 1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide CAS No. 477858-69-8

1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide

Cat. No.: B2975628
CAS No.: 477858-69-8
M. Wt: 364.365
InChI Key: NIMUCSVYJOKOHT-BKUYFWCQSA-N
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Description

The compound 1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide (C₁₈H₁₆N₆O₃, MW 364.37, CAS 477858-69-8) is an imidazole-based carbohydrazide derivative featuring a 6-methylpyridinyl substituent at the imidazole N1-position and a (Z)-configured 4-nitrophenyl ethylidene hydrazide group at the C4-position . Imidazole derivatives are widely studied for their diverse biological and chemical applications, including antimicrobial, anticancer, and catalytic activities .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c1-12-4-3-5-17(20-12)23-10-16(19-11-23)18(25)22-21-13(2)14-6-8-15(9-7-14)24(26)27/h3-11H,1-2H3,(H,22,25)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMUCSVYJOKOHT-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide, with CAS number 477858-69-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H16N6O3
  • Molar Mass : 364.36 g/mol
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 11.33 (predicted)

The compound features an imidazole ring, a pyridine moiety, and a nitrophenyl group, which contribute to its biological activity.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines. The presence of electron-withdrawing groups, such as nitro groups, enhances the anticancer activity by increasing the electron deficiency of the aromatic system, facilitating interaction with biological targets.

CompoundCell LineIC50 (µM)
1MCF-75.1
2HeLa3.7
3A5494.2

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. Studies have reported that similar imidazole compounds exhibit minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against various pathogens.

Anticonvulsant Activity

The anticonvulsant potential of imidazole derivatives has been explored in several studies. The compound's ability to modulate GABAergic transmission may contribute to its anticonvulsant effects. SAR studies suggest that modifications on the imidazole ring can significantly influence activity.

The biological activity of 1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide can be attributed to:

  • Enzyme Inhibition : Compounds with imidazole rings often act as enzyme inhibitors, particularly in kinase pathways relevant to cancer progression.
  • Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and cancer signaling pathways.

Case Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated a series of imidazole derivatives similar to the compound . The study found that modifications at the nitrogen positions significantly affected cytotoxicity against cancer cell lines, demonstrating the importance of structural optimization for enhanced activity .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at low concentrations, supporting the potential use of imidazole derivatives as antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Triazole vs. Imidazole Core

The compound in , (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide, replaces the imidazole core with a 1,2,3-triazole ring. Triazoles exhibit greater rigidity due to their fused nitrogen atoms, which enhance hydrogen-bonding capabilities and metabolic stability compared to imidazoles.

Bipyridine-Imidazole Hybrid

describes N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, which integrates a bipyridine moiety with an imidazole ring. The bipyridine group enhances π-π stacking interactions, making it suitable for optoelectronic applications. In contrast, the target compound’s single pyridinyl group limits conjugation but may improve solubility in organic solvents .

Substituent Variations

Sulfonohydrazide vs. Ethylidene Hydrazide

The sulfonohydrazide derivative in (4-Methoxy-N'-[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonylbenzenesulfonohydrazide) replaces the (Z)-4-nitrophenyl ethylidene group with a 4-methoxybenzenesulfonyl group.

Aryl Group Modifications

synthesizes triazole-4-carbohydrazones with diverse aryl substituents (e.g., 5-nitrofuran-2-yl). The para-nitro group in the target compound’s ethylidene moiety provides a strong electron-withdrawing effect, stabilizing the hydrazone linkage and influencing reactivity in nucleophilic substitutions. Substituted furyl or phenyl groups (e.g., 4-fluorobenzyl in ) alter steric and electronic profiles, affecting binding affinities in biological targets .

Molecular Weight and Solubility

However, the nitro group’s hydrophobicity may limit aqueous solubility compared to sulfonohydrazides () or methoxy-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a condensation reaction between 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide and 4-nitroacetophenone. Key variables include:

  • Catalyst : Use of anhydrous POCl₃ (phosphorus oxychloride) at 120°C for cyclization, as demonstrated in analogous imidazole-hydrazide syntheses .
  • Solvent : Anhydrous DMF or THF under nitrogen to avoid hydrolysis of intermediates.
  • Stoichiometry : A 1:1.2 molar ratio of hydrazide to ketone improves yield by compensating for steric hindrance from the nitro group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproducts from nitro-group reduction .

Q. How should researchers validate the structural integrity of this compound, and what analytical techniques are essential?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of C=N (Schiff base, ~1600–1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Imidazole protons : δ 7.8–8.2 ppm (aromatic), with splitting patterns reflecting substituents.
    • Nitroaryl group : Distinct deshielded protons at δ 8.3–8.6 ppm .
  • X-ray crystallography : Resolve Z/E isomerism in the hydrazone moiety; the (Z)-configuration is stabilized by intramolecular hydrogen bonding .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl and 6-methylpyridinyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta-position and reducing nucleophilicity at the hydrazide nitrogen.
  • Methylpyridinyl : Electron-donating methyl enhances π-backbonding in metal coordination (e.g., Pd-catalyzed couplings), but steric bulk may limit accessibility.
  • Experimental Design : Perform Hammett studies using substituents with varying σ values to quantify electronic effects on reaction rates .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

  • Case Study : If imidazole C-H signals split unexpectedly, assess:
    • Tautomerism : Imidazole ring protons may exhibit dynamic exchange; use variable-temperature NMR to identify tautomeric equilibria .
    • Trace Solvents : Residual DMSO in IR samples can obscure carbonyl stretches; employ high-vacuum drying (<0.1 mbar) .
  • Quantitative Analysis : Pair LC-MS with NMR to quantify impurities; ESI-MS in positive ion mode detects hydrazine byproducts (m/z ~150–200) .

Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity to biological targets like kinase enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., MAP kinases).
    • Key Interactions : The nitro group forms hydrogen bonds with Lys residues, while the pyridinyl nitrogen coordinates Mg²⁺ in ATP-binding pockets .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic hotspots .

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